molecular formula C13H16INO3S B2918686 (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione CAS No. 1432436-82-2

(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione

Cat. No. B2918686
CAS RN: 1432436-82-2
M. Wt: 393.24
InChI Key: BESNUJQDCAICHW-UHFFFAOYSA-N
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Description

“(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione” is a chemical compound . The exact properties and applications of this compound are not widely documented in the available literature.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound's structural characteristics have been explored, revealing insights into its molecular conformation and interactions. In a study by Akkurt et al. (2005), the morpholine ring of a similar compound exhibited a chair conformation, with a notable dihedral angle between the benzimidazole ring system and the phenyl ring. This study highlighted the stability of the crystal structure due to intermolecular C—H⋯O contacts (Akkurt, M., Karaca, S., Küçükbay, H., Yılmaz, Ü., & Büyükgüngör, O., 2005).

Catalytic Applications in Chemical Reactions

The compound has been employed in chemical synthesis, particularly in the Willgerodt-Kindler reaction. Agnimonhan et al. (2014) utilized Montmorillonite K-10 in the acid catalysis of the Willgerodt-Kindler’s reaction under microwave heating for the synthesis of morpholin-4-yl(phenyl)methanethione derivatives. This study highlighted the favorable conditions of acid catalysis for the reaction of carbonyl compounds (Agnimonhan, F. H., Ahoussi, L., Kpoviessi, S., Gbaguidi, F., Kapanda, C. N., Moudachirou, M., Poupaert, J., & Accrombessi, G., 2014).

Synthesis of Organic Compounds

The compound is integral in the synthesis of various organic compounds. Flynn et al. (1995) researched the selective formation of 4-Ethoxy-5-methylene-2-cyclopentenones and 3-Ethoxy-2-(1'-morpholinoalkenyl)-2-cyclopentenones from related complexes. This provided a route for the enantioselective synthesis of natural products like oudenone (Flynn, B., Silveira, C. C., & Meijere, A., 1995).

Development of Mannich Bases

In the field of medicinal chemistry, Mannich bases involving morpholinyl groups have been synthesized. Aljohani et al. (2019) developed an efficient microwave-assisted one-step route for synthesizing Mannich bases from 4-hydroxyacetophenone and various secondary amines. This environmentally benign methodology provides an alternative to conventional methods (Aljohani, G., Said, M., Lentz, D., Basar, N., Albar, A., Alraqa, S. Y., & Ali, A. A., 2019).

Mechanism of Action

Target of Action

The primary targets of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Given its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions The presence of the iodine atom may also facilitate halogen bonding with target proteins

Biochemical Pathways

The specific biochemical pathways affected by (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. Phenolic compounds are known to interact with a variety of pathways, including those involved in inflammation, oxidative stress, and cell signaling

Pharmacokinetics

The pharmacokinetic properties of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the ethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The morpholine ring could be metabolized by cytochrome P450 enzymes, while the iodine atom may undergo deiodination

Result of Action

The molecular and cellular effects of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. Based on its structural similarity to other phenolic compounds, it may exhibit antioxidant, anti-inflammatory, or anticancer activities

Action Environment

The action of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the ionization state of the phenolic hydroxyl group could be affected by pH, potentially influencing the compound’s interaction with its targets The stability and efficacy of the compound could also be affected by storage conditions

properties

IUPAC Name

(3-ethoxy-4-hydroxy-5-iodophenyl)-morpholin-4-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESNUJQDCAICHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione

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